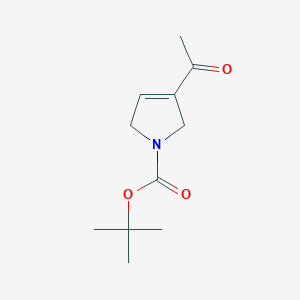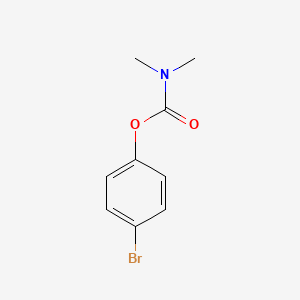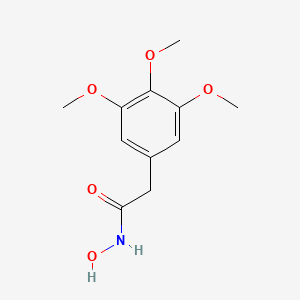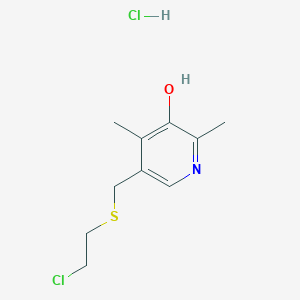
Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through the reaction of N-boc-diallylamine with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2,5-dihydro-1H-pyrrole: Similar in structure but lacks the acetyl group.
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Differs in the position of the double bond.
tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains additional amino and cyano groups.
Uniqueness
Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both tert-butyl and acetyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic applications .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3 |
Clave InChI |
KGYKPHMJJAOEFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)

![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)


![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)


![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
